(3S,8S,9S,10R,13S,14S,17R)-17-((2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,17-tetradecahydro-16H-cyclopenta[a]phenanthren-16-one
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Overview
Description
The compound (3S,8S,9S,10R,13S,14S,17R)-17-((2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,17-tetradecahydro-16H-cyclopenta[a]phenanthren-16-one is a complex organic molecule with a unique structure This compound is characterized by its multiple chiral centers and a cyclopenta[a]phenanthrene core, which is a common structural motif in many biologically active steroids and terpenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring closures.
Introduction of the azido group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (such as a halide) is replaced by an azide ion.
Functionalization of the side chain: The side chain containing the 7-azido-6-methyl-3-oxoheptan-2-yl group can be synthesized separately and then attached to the core structure through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to improve reaction efficiency, as well as the development of scalable reaction conditions that can be performed in large reactors.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The azido group can be reduced to an amine.
Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the azido group.
Major Products
Oxidation: Oxidation of the hydroxy group can yield ketones or aldehydes.
Reduction: Reduction of the azido group can yield primary amines.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to steroids and terpenes suggests potential biological activity, making it a candidate for drug discovery.
Medicine: The azido group can be used for bioorthogonal chemistry, allowing for the selective labeling of biomolecules in living systems.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. The azido group can participate in click chemistry reactions, allowing for the selective modification of biomolecules. The hydroxy group can form hydrogen bonds with biological targets, potentially affecting their function. The cyclopenta[a]phenanthrene core can interact with steroid receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(3S,8S,9S,10R,13S,14S,17R)-17-((2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,17-tetradecahydro-16H-cyclopenta[a]phenanthren-16-one: This compound is unique due to the presence of both the azido and hydroxy groups, which provide additional reactivity compared to similar compounds that lack these functional groups.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its complex structure, which provides multiple sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C27H41N3O3 |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C27H41N3O3/c1-16(15-29-30-28)5-8-23(32)17(2)25-24(33)14-22-20-7-6-18-13-19(31)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-22,25,31H,5,7-15H2,1-4H3/t16-,17-,19+,20-,21+,22+,25+,26+,27+/m1/s1 |
InChI Key |
KGXDVTOEPDCFHL-WQTURIIHSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)[C@@H](C)[C@H]1C(=O)C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CN=[N+]=[N-] |
Canonical SMILES |
CC(CCC(=O)C(C)C1C(=O)CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CN=[N+]=[N-] |
Origin of Product |
United States |
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